2-Amino-4'-fluorobenzophenone

概述

描述

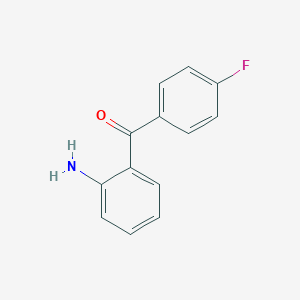

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4’-position of the benzophenone structure. This compound is notable for its applications in organic synthesis and as a fluorescent probe in biochemical studies .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4’-fluorobenzophenone involves the oxidation of o-nitrotoluene followed by a series of reactions including nitration, reduction, and acylation . Another method involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, followed by reduction and acylation steps .

Industrial Production Methods: Industrial production of 2-Amino-4’-fluorobenzophenone typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .

化学反应分析

Types of Reactions: 2-Amino-4’-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzophenones.

科学研究应用

Pharmaceutical Development

2-Amino-4'-fluorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cholesterol medications like ITAVASTATIN. Its structure allows it to participate in reactions that form critical drug components .

Biochemical Studies

This compound is utilized in biochemical assays and studies involving enzyme interactions. Its ability to act as an electrophilic reagent enables it to form stable adducts with biological molecules, which can be leveraged for therapeutic applications . Research has indicated its potential role in targeting specific enzymes, such as COX-2, which is relevant for developing radiotracers for imaging purposes .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential use in synthesizing herbicides and pesticides. Its unique properties allow for modifications that enhance the efficacy of agrochemical formulations.

Case Study 1: COX-2 Inhibitor Development

A study highlighted the use of this compound derivatives in developing COX-2 selective inhibitors. These compounds were tested for their ability to inhibit COX-2 activity, with varying degrees of success noted in preclinical trials. This research underscores the compound's importance in medicinal chemistry and its application in designing targeted therapies .

Case Study 2: Synthetic Routes Optimization

Research focused on optimizing synthetic routes for producing this compound has demonstrated improvements in yield and purity through modified reaction conditions. This optimization is crucial for scaling up production for commercial applications .

作用机制

The mechanism of action of 2-Amino-4’-fluorobenzophenone involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s fluorescent properties allow it to bind to DNA and RNA, making it useful in biochemical assays. The presence of the amino and fluorine groups enhances its binding affinity and specificity for these targets .

相似化合物的比较

- 2-Amino-4’-chlorobenzophenone

- 2-Amino-4’-bromobenzophenone

- 2-Amino-4’-iodobenzophenone

Comparison: 2-Amino-4’-fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and biochemical studies .

生物活性

2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a chemical compound that belongs to the benzophenone family. It has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C13H10FNO |

| Molecular Weight | 215.22 g/mol |

| Solubility | DMSO: 25 mg/mL (116.16 mM) |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Synthesis

The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation and Hofmann degradation. A notable method includes using phthalic anhydride and fluorobenzene as starting materials, achieving a total yield of over 78.6% . This compound serves as an intermediate in the production of various pharmaceuticals, including anti-cholesterol medications like ITAVASTATIN .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via mitochondrial pathways .

Fluorescent Probes in Biochemical Studies

This compound has been utilized as a fluorescent probe for detecting DNA and RNA, showcasing its versatility in biochemical applications. Its ability to intercalate with nucleic acids allows for enhanced sensitivity in assays, making it a valuable tool in molecular biology research .

Toxicological Profile

The toxicological assessment of this compound indicates that it does not exhibit chronic adverse effects based on animal model studies. It is not classified as an endocrine disruptor, nor does it show significant mutagenic or carcinogenic properties . However, acute exposure may lead to skin irritation or respiratory sensitization, necessitating caution during handling .

Case Studies and Research Findings

- Anticancer Activity : A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit tumor growth in vivo models. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

- Biochemical Applications : Research conducted by ZellBio GmbH demonstrated the effectiveness of this compound as a fluorescent probe in detecting RNA sequences, which could have implications for diagnostics and therapeutic monitoring .

- Toxicological Assessments : An extensive review published in Environmental Toxicology assessed the safety profile of various benzophenone derivatives, including this compound. The findings confirmed its low toxicity and lack of significant environmental hazards .

属性

IUPAC Name |

(2-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFXIQFESQNINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431574 | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-06-4 | |

| Record name | 2′-Amino-4-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Amino-4'-fluorobenzophenone in pharmaceutical chemistry?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it acts as a starting material for producing Pitavastatin Calcium [], a lipid-lowering drug, and for synthesizing novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, which could hold promise for various therapeutic applications []. Furthermore, it can be utilized in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxyaldehyde [, ], a crucial intermediate in Pitavastatin production.

Q2: Can you describe a specific synthetic route utilizing this compound for a pharmaceutical intermediate?

A2: One example involves the synthesis of 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, a key intermediate for Pitavastatin. [, ] This synthesis involves reacting this compound with 3-cyclopropyle-3-oxopropanenitrile to yield 2-cyclopropyl-4-(4'-fluorophenyle)quinoline-3-carbonitrile. This intermediate is then reduced to produce the desired 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde. [] An alternative method uses ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic acid catalyst to directly yield ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, which can be further reduced to the target aldehyde. []

Q3: Have any computational studies been performed on this compound?

A3: Yes, researchers have conducted spectroscopic and Density Functional Theory (DFT) studies on this compound. [] These investigations involved analyzing the molecule's FT-IR, NMR, and single-crystal XRD data, alongside DFT calculations. The study explored the compound's Frontier Molecular Orbitals (FMOs), Mulliken charges, and performed Hirshfeld surface analysis. Furthermore, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses were carried out, providing insights into its potential pharmacological properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。